
A Comparative Guide to Thioxanthene and
Benzophenone as Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Thioxanthene

Cat. No.: B1196266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the realm of photopolymerization, the selection of an appropriate photoinitiator is a critical

determinant of reaction efficiency and the final properties of the cured material. Both

thioxanthene and benzophenone are widely employed as Type II photoinitiators, operating via

a hydrogen abstraction mechanism. This guide provides an objective comparison of their

performance, supported by available experimental data, detailed methodologies for key

experiments, and visualizations of their photochemical pathways.

Executive Summary
Thioxanthene and benzophenone are aromatic ketones that, upon excitation by UV light, can

initiate free radical polymerization in the presence of a co-initiator, typically a tertiary amine.

The core difference in their chemical structure, the substitution of the carbonyl bridge oxygen in

benzophenone with a sulfur atom in thioxanthene, leads to distinct photophysical and

photochemical properties.

Generally, thioxanthene and its derivatives exhibit a red-shifted UV absorption spectrum

compared to benzophenone. This allows for the use of longer wavelength UV light sources,

such as light-emitting diodes (LEDs), which are becoming increasingly prevalent due to their

energy efficiency and longevity. While both are effective photoinitiators, the choice between

them often depends on the specific application, including the desired curing speed, the spectral

output of the light source, and the other components in the photocurable formulation.
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Data Presentation: A Quantitative Comparison
The following tables summarize key performance indicators for thioxanthene and

benzophenone. It is important to note that a direct side-by-side comparison under identical

experimental conditions is not readily available in the literature. Therefore, the data presented

here is collated from various sources and should be interpreted with consideration of the

specified conditions.

Table 1: Photophysical and Photochemical Properties

Property Thioxanthene Benzophenone
Key Differences &
Notes

Photoinitiator Type
Type II (Hydrogen

Abstraction)

Type II (Hydrogen

Abstraction)

Both require a co-

initiator to generate

initiating radicals.

UV Absorption

Maximum (λmax)
~260 nm, ~380 nm

~254 nm, with a

weaker n-π* transition

around 330-350 nm

Thioxanthene's

absorption extends to

longer wavelengths,

making it suitable for

LED curing.[1]

Molar Extinction

Coefficient (ε) at λmax

Generally higher at

longer wavelengths

than benzophenone

Varies with

wavelength and

solvent

Higher ε at the

emission wavelength

of the light source

leads to more efficient

light absorption.

Triplet State Energy

(ET)
~65.5 kcal/mol ~69 kcal/mol

Both have high triplet

energies, enabling

efficient energy

transfer.

Phosphorescence

Quantum Yield (Φp)

~0.05 (in ethanol at

77K)

0.74 (in ethanol at

77K)

Benzophenone has a

significantly higher

phosphorescence

quantum yield.
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Table 2: Performance in Free Radical Polymerization of Acrylates

Parameter
Thioxanthene-
based System

Benzophenone-
based System

Experimental
Conditions & Notes

Polymerization Rate

(Rp)

Generally higher,

especially with LED

light sources

Dependent on the

efficiency of hydrogen

abstraction from a co-

initiator

Performance is highly

dependent on the

specific monomer, co-

initiator, and light

source.

Final Monomer

Conversion

Can achieve high

conversion

Can achieve high

conversion

Dependent on

formulation and curing

conditions. Some

studies suggest

thioxanthene systems

can lead to higher

final conversion.

Photochemical Mechanisms
Both thioxanthene and benzophenone initiate polymerization through a similar multi-step

process involving a co-initiator. The general mechanism is depicted below.
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Step 1: Photoexcitation

Step 2: Intersystem Crossing

Step 3: Hydrogen Abstraction

Step 4: Polymerization Initiation
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Caption: General mechanism of Type II photoinitiation.
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Experimental Protocols
To facilitate a standardized comparison of photoinitiator performance, the following

experimental protocols are provided.

UV-Visible Absorption Spectroscopy
Objective: To determine and compare the UV-Vis absorption spectra of thioxanthene and

benzophenone.

Methodology:

Sample Preparation: Prepare dilute solutions of thioxanthene and benzophenone in a

suitable UV-transparent solvent (e.g., acetonitrile or methanol) at a known concentration

(e.g., 0.01 wt%).

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

Measurement:

Fill a quartz cuvette with the pure solvent to be used as a reference.

Record a baseline spectrum with the solvent in both the sample and reference beams.

Fill a quartz cuvette with the photoinitiator solution.

Scan a range of wavelengths (e.g., 200-500 nm) to record the absorbance spectrum of the

photoinitiator solution.

Data Analysis: Plot absorbance versus wavelength to obtain the UV-Vis absorption spectrum.

Identify the wavelength of maximum absorbance (λmax) and determine the molar extinction

coefficient (ε) at this wavelength using the Beer-Lambert law (A = εcl), where A is the

absorbance, c is the concentration, and l is the path length of the cuvette.

Measurement of Photopolymerization Kinetics using
Real-Time FTIR
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Objective: To determine and compare the photopolymerization kinetics (rate of polymerization

and final monomer conversion) of an acrylate formulation initiated by thioxanthene and

benzophenone.

Methodology:

Formulation Preparation: Prepare a photocurable formulation containing a monomer (e.g.,

trimethylolpropane triacrylate, TMPTMA), a co-initiator (e.g., triethylamine, TEA), and the

photoinitiator (thioxanthene or benzophenone) at a specific weight ratio.

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with a

real-time monitoring accessory and a UV/LED light source with a controlled intensity.

Measurement:

Place a small drop of the formulation between two KBr plates separated by a spacer of

known thickness to create a thin film.

Record an initial IR spectrum of the uncured sample.

Expose the sample to the UV/LED light source to initiate polymerization.

Simultaneously, record IR spectra at regular, short intervals (e.g., every second).

Data Analysis:

Monitor the decrease in the peak area of the acrylate C=C double bond absorption band

(typically around 1635 cm⁻¹ and 810 cm⁻¹).

Calculate the degree of conversion at each time point using the formula: Conversion (%) =

[(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area of the acrylate band and Aₜ is the

peak area at time t.

Plot the conversion versus time to obtain the polymerization profile. The rate of

polymerization (Rp) can be determined from the slope of this curve.
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Caption: Experimental workflow for RT-FTIR analysis.
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Determination of Photochemical Quantum Yield
Objective: To determine and compare the quantum yield (Φ) of radical formation for

thioxanthene and benzophenone.

Methodology:

Principle: The quantum yield is the number of photochemical events (in this case, radical

formation) that occur per photon absorbed. A common method involves using a chemical

actinometer to measure the photon flux of the light source.

Instrumentation: UV-Vis spectrophotometer, a calibrated light source (e.g., a mercury lamp

with filters or an LED), and quartz cuvettes.

Procedure (using a chemical actinometer like ferrioxalate):

Photon Flux Determination:

Irradiate a solution of the chemical actinometer (e.g., potassium ferrioxalate) for a

specific time.

Measure the change in absorbance of the actinometer solution at a specific wavelength.

Calculate the number of photons absorbed by the actinometer solution using its known

quantum yield. This calibrates the photon flux of the light source.

Photoinitiator Photolysis:

Prepare a solution of the photoinitiator (thioxanthene or benzophenone) in a suitable

solvent.

Irradiate the photoinitiator solution with the calibrated light source for a specific time.

Monitor the disappearance of the photoinitiator or the formation of a product using UV-

Vis spectroscopy.

Data Analysis:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1196266?utm_src=pdf-body
https://www.benchchem.com/product/b1196266?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the number of photoinitiator molecules that have reacted.

Calculate the number of photons absorbed by the photoinitiator solution during the

irradiation time.

The quantum yield (Φ) is the ratio of the number of reacted photoinitiator molecules to the

number of absorbed photons.

Conclusion
Both thioxanthene and benzophenone are highly effective Type II photoinitiators. The primary

advantage of thioxanthene lies in its red-shifted absorption spectrum, which makes it

particularly well-suited for modern LED curing systems that operate at longer wavelengths.[1]

Benzophenone, on the other hand, is a well-established and cost-effective photoinitiator for

traditional mercury lamp-based UV curing. The choice between these two photoinitiators will

ultimately be guided by the specific requirements of the application, including the light source,

desired cure speed, and cost considerations. For applications in drug development and the

fabrication of biomedical devices, the potential for leaching of the photoinitiator and its

byproducts should also be carefully considered.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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